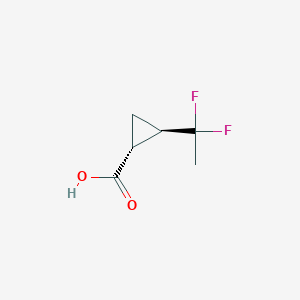

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2375816-30-9 . It has a molecular weight of 150.13 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1" . The InChI key is "ONTVBKAFCGRFDD-QWWZWVQMSA-N" .Physical And Chemical Properties Analysis

The compound is in the form of an oil .科学的研究の応用

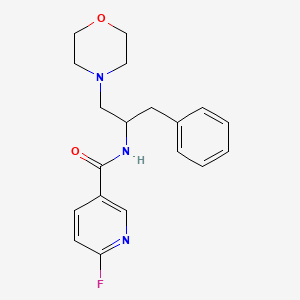

Enzymatic Synthesis of Chiral Intermediates

A significant application in scientific research involving cyclopropane derivatives, such as (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid, is in the enzymatic synthesis of chiral intermediates. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, has been developed. This process showcases the use of ketoreductase (KRED) for the transformation of related substrates into chiral alcohols, demonstrating a green and environmentally sound method with high productivity for potential industrial applications (Guo et al., 2017).

Chemical Transformations and Ring-Opening Reactions

Chemical transformations of cyclopropane derivatives highlight another area of research interest. The ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions illustrates the versatility of these compounds in synthetic chemistry. This method, using trifluoroacetic acid or boron trifluoride as promoters, offers a pathway for the synthesis of structurally diverse compounds (Ortega & Csákÿ, 2016).

Deoxyfluorination for Acyl Fluorides Synthesis

Deoxyfluorination of carboxylic acids to acyl fluorides represents a pivotal reaction in organic synthesis, showcasing the functional versatility of cyclopropane derivatives. Using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, various acyl fluorides can be efficiently synthesized from (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids under neutral conditions. This method facilitates the one-pot amidation reaction of carboxylic acids, indicating its potential for broader applications in synthetic and medicinal chemistry (Wang et al., 2021).

Investigation of Cyclopropane Stability and Reactivity

Research into the stability and reactivity of cyclopropane derivatives like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) sheds light on their potential as inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The study of DFACC's decomposition under physiological conditions and its interaction with ACC deaminase provides insights into the molecular interactions and reactivity patterns of cyclopropane derivatives, offering a foundation for future therapeutic applications (Liu et al., 2015).

Safety and Hazards

特性

IUPAC Name |

(1R,2R)-2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTVBKAFCGRFDD-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2767306.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)

![5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2767310.png)

![2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2767312.png)

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)